

physical and chemical properties of anhydrous tin(ii) oxalate

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Compound of Interest

Compound Name: *Tin(II) oxalate*

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An In-depth Technical Guide to Anhydrous Tin(II) Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of anhydrous **tin(II) oxalate** (SnC_2O_4). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and methodologies.

Physical Properties

Anhydrous **tin(II) oxalate** is a colorless or white crystalline powder.^{[1][2]} It is generally insoluble in water and acetone but demonstrates solubility in dilute hydrochloric acid.^{[2][3]} The compound is also known to be hygroscopic, readily absorbing moisture from the air.^{[1][4]}

Table 1: Quantitative Physical Properties of Anhydrous **Tin(II) Oxalate**

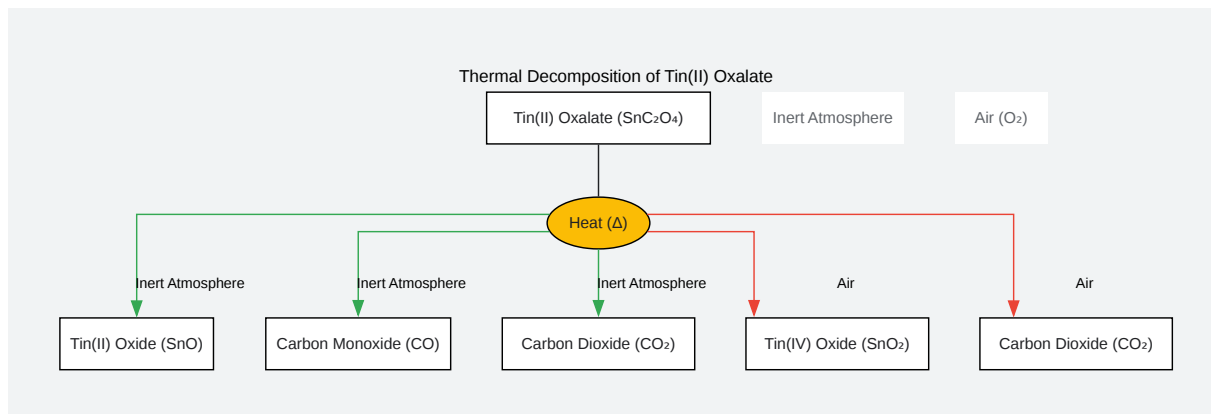
Property	Value	References
Molecular Formula	C ₂ O ₄ Sn	[3][5][6]
Molecular Weight	206.73 g/mol	[1][3][5][6]
Appearance	Colorless crystals, white powder	[1][2][7]
Density	3.56 g/cm ³	[2][3][6]
Melting Point	280 °C (decomposes)	[2][3][6]
Water Solubility	0.5 g/L	[2][3]
CAS Number	814-94-8	[1][2][3][5]

Chemical Properties and Reactivity

Tin(II) oxalate is a moderately toxic inorganic compound that serves as a versatile catalyst and precursor in various chemical syntheses.[3] It is sensitive to oxidation, particularly in non-inert atmospheres, and should be stored accordingly.[1]

Thermal Decomposition

Upon heating, anhydrous **tin(II) oxalate** undergoes thermal decomposition. In an inert atmosphere, it decomposes to form tin(II) oxide (SnO) and gaseous carbon monoxide and carbon dioxide.[1] In the presence of air, the decomposition can be more complex, with an exothermic effect around 370°C, leading to the formation of tin(IV) oxide (SnO₂) due to the oxidation of Sn²⁺ to Sn⁴⁺ and CO to CO₂. [8] Studies using differential thermal analysis (DTA) and thermogravimetric analysis (TGA) have shown that the decomposition in air occurs in the temperature range of 520–625 K, proceeding through a tin carbonate intermediate before yielding the final products.[9]

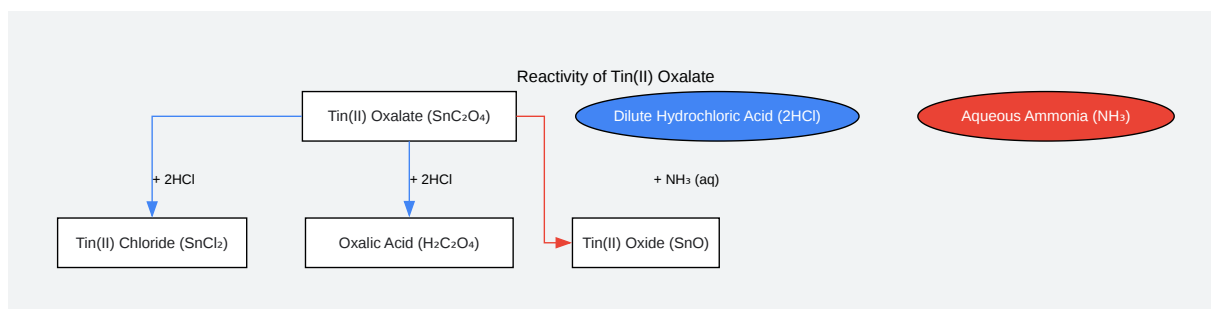


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Caption: Thermal decomposition pathways of **tin(II) oxalate**.

Reaction with Acids and Bases

Tin(II) oxalate reacts with dilute hydrochloric acid to form tin(II) chloride and oxalic acid.[1] It also reacts with aqueous ammonia, a base, to produce tin(II) oxide.[1]



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Caption: Reactions of **tin(II) oxalate** with acid and base.

Experimental Protocols

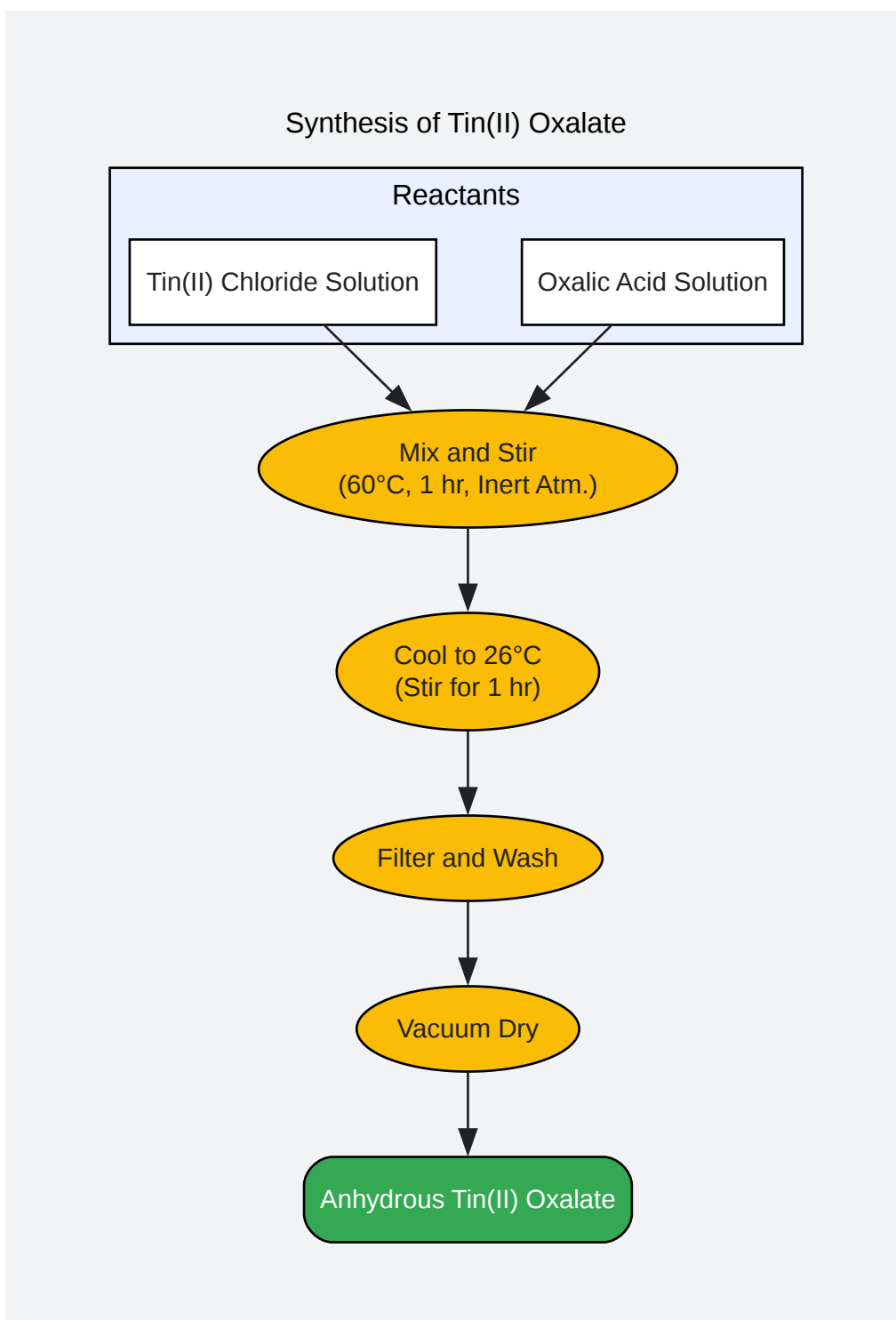
Synthesis of Anhydrous Tin(II) Oxalate

A common laboratory-scale synthesis involves the precipitation reaction between a soluble tin(II) salt, such as stannous chloride (SnCl_2), and oxalic acid ($\text{H}_2\text{C}_2\text{O}_4$) or a soluble oxalate salt like ammonium oxalate.[1]

Protocol via Reaction of Stannous Chloride with Oxalic Acid:[1]

- Dissolve 63 g of oxalic acid dihydrate ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$) in 150 g of distilled water at 60°C.
- Gradually add 211.5 g of a tin(II) chloride solution (containing 44.8% SnCl_2 and $\leq 10\%$ free acid) to the oxalic acid solution over a period of 1 hour with continuous stirring. This should be performed under an inert atmosphere to prevent the oxidation of Sn(II) to Sn(IV).
- The resulting mixture will be acidic, with a pH of approximately 1.
- Cool the mixture to 26°C while continuing to stir for 60 minutes.
- A white crystalline precipitate of **tin(II) oxalate** will form.

- Filter the precipitate and wash thoroughly with distilled water to remove any byproducts, such as chloride ions.
- Dry the resulting product in a vacuum desiccator to obtain anhydrous **tin(II) oxalate**.



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Caption: Experimental workflow for the synthesis of **tin(II) oxalate**.

Characterization Techniques

For quality control and structural confirmation, the following analytical techniques are recommended:

- X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the synthesized **tin(II) oxalate**.[\[1\]](#)
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrations of the oxalate ligand, such as the C=O stretching frequency around 1600 cm^{-1} .[\[1\]](#)
- Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC): To study the thermal stability and decomposition profile of the compound.[\[9\]](#)
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To determine the tin content and confirm the stoichiometry of the product.[\[1\]](#)

Safety and Handling

Tin(II) oxalate is classified as a harmful substance.[\[10\]](#) It is moderately toxic if ingested and can cause irritation to the skin, eyes, and respiratory system.[\[3\]\[4\]\[7\]\[11\]](#) Chronic exposure may lead to organ toxicity.

Handling and Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[1\]\[4\]\[7\]](#)
- Due to its hygroscopic and oxidative nature, it is best stored under an inert atmosphere (e.g., argon).[\[1\]](#)
- Avoid exposure to heat, moisture, and light.[\[1\]\[7\]](#)
- Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, when handling the powder.[\[7\]\[11\]\[12\]](#)

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